molecular formula C21H20N2O5S B2630409 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate CAS No. 877637-19-9

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate

Cat. No. B2630409
CAS RN: 877637-19-9
M. Wt: 412.46
InChI Key: IVENPRAUBCINMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel chemical structures incorporating the 4,6-dimethylpyrimidin-2-yl moiety has shown significant antibacterial activity. For example, compounds synthesized for their antibacterial efficacy against a spectrum of Gram-positive and Gram-negative bacteria have been reported, highlighting the potential of these compounds in the development of new antimicrobial agents (Aggarwal, Rani, Sharma, & Aneja, 2013). Further studies on pyrimidine derivatives demonstrated their high herbicidal activity, suggesting applications in agricultural science to manage weed populations (Jiang, Wang, Wang, & Teng, 2010).

Synthesis and Evaluation in Material Science

The structural and stability analyses of complexes formed by 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols have provided insights into their potential applications in material science, particularly regarding their stability at high temperatures and the formation of complexes through intermolecular hydrogen bonding (Erkin, Gurzhii, Klaptyuk, Firsanova, & Krutikov, 2017).

Crystal Structure Analysis

Crystal structure analyses have contributed to the understanding of molecular configurations and intermolecular interactions, essential for the design of materials with specific properties. The preparation, crystal structure, and theoretical calculation of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided valuable data for further research in crystallography and material design (Ren, Song, Huang, Ma, Wang, Hu, & Wen, 2006).

Antifungal and Antitumor Applications

The exploration of antifungal and antitumor applications has also been a significant area of research. Compounds containing the 4,6-dimethylpyrimidin-2-yl moiety have been evaluated for their efficacy against various fungi and cancer cell lines, indicating the potential for developing new therapeutic agents. Studies have shown that certain derivatives exhibit promising antifungal and antitumor activities, warranting further investigation into their mechanisms of action and therapeutic potential (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017); (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-13-6-4-5-7-18(13)27-11-20(25)28-19-10-26-16(9-17(19)24)12-29-21-22-14(2)8-15(3)23-21/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENPRAUBCINMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate

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